molecular formula C10H15NO4 B13900333 Ethyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate

Ethyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate

Cat. No.: B13900333
M. Wt: 213.23 g/mol
InChI Key: LBPWGQMVEKBXGN-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate is a bicyclic heterocyclic compound characterized by a unique fused-ring system (3.2.1 bicyclo framework) containing both oxygen (oxa) and nitrogen (aza) atoms. The structure includes an ester group (carboxylate) at position 5 and a methyl substituent at position 4, contributing to its stereoelectronic properties. Such bicyclic systems are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity in drug design. Crystallographic characterization of similar compounds (e.g., using SHELX or WinGX software) highlights the importance of precise structural determination for understanding reactivity and stability .

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

ethyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate

InChI

InChI=1S/C10H15NO4/c1-3-14-8(12)10-5-4-7(6-10)15-9(13)11(10)2/h7H,3-6H2,1-2H3

InChI Key

LBPWGQMVEKBXGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(C1)OC(=O)N2C

Origin of Product

United States

Preparation Methods

Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Core

The core bicyclic scaffold of ethyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate is the 8-azabicyclo[3.2.1]octane framework, a structure central to tropane alkaloids. Preparation methods focus on enantioselective synthesis to achieve stereochemical purity:

These methods have been extensively reviewed, highlighting their relevance for synthesizing tropane alkaloids and related bicyclic compounds.

Multi-Step Synthetic Routes Involving Functional Group Transformations

The synthesis of this compound typically involves several steps, including:

An example of a related synthetic approach involves the preparation of optically active tropinone derivatives, which are then converted through dehydration and substitution reactions to bicyclic esters similar to this compound.

Use of Catalysts and Controlled Reaction Conditions

  • Catalysts: Rhodium(II) acetate and other metal catalysts have been used in related bicyclic compound syntheses to promote cyclization and functionalization steps.

  • Temperature and Atmosphere Control: Reactions are often carried out under inert atmospheres (e.g., nitrogen) and controlled temperatures (ranging from -10°C to reflux conditions) to optimize yields and stereoselectivity.

  • pH and Extraction Procedures: Acid-base adjustments and extraction with organic solvents such as ethyl acetate or diethyl ether are common for purification during synthesis.

Representative Experimental Procedure (Adapted from Patent Literature)

A typical preparation involves:

  • Charging a bicyclic ketone precursor into a reaction flask equipped with stirring and temperature control.

  • Adding acids (e.g., hydrochloric acid) and organic solvents (e.g., diethyl ether) under cooling to 0°C.

  • Introducing reagents such as phosphorous oxychloride and pyridine under nitrogen atmosphere at sub-zero temperatures (-10°C).

  • Stirring for extended periods (up to 24 hours) to complete transformations.

  • Workup includes extraction with organic solvents, washing with water and brine, drying over magnesium sulfate, and solvent removal under reduced pressure to isolate the product.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Purpose Notes
1 Bicyclic ketone precursor, HCl (5M), diethyl ether Formation of intermediate under acidic conditions Cooling to 0°C, stirring 5 min
2 Phosphorous oxychloride, pyridine Functional group transformation (e.g., chlorination or activation) Cooling to -10°C, nitrogen atmosphere
3 Sodium cyanide, HCl (5M) Cyanohydrin formation or nucleophilic addition Addition over time, stirring 24 h
4 Extraction with ethyl acetate or diethyl ether Purification Washing with water, brine, drying
5 Solvent removal under vacuum Isolation of product Addition of sulfuric acid drops to stabilize

Analytical Characterization Supporting Preparation

These analyses ensure that the synthetic product matches the expected structure of this compound.

Chemical Reactions Analysis

Ethyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its unique structure makes it a valuable tool for studying the mechanisms of action of tropane alkaloids .

Mechanism of Action

The mechanism of action of ethyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neurotransmitter levels and signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclic Frameworks and Heteroatom Variations

A key structural analog is (2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (), which shares a bicyclic backbone but differs in:

  • Ring system : A 3.2.0 bicyclo framework vs. 3.2.1 in the target compound.
  • Heteroatoms : Sulfur (thia) at position 4 vs. oxygen (oxa) in the target compound.
  • Functional groups : A carboxylic acid vs. an ethyl ester group.

These differences influence hydrogen-bonding capabilities and solubility. The sulfur atom in the analog may enhance metabolic stability but reduce polarity compared to oxygen .

Substituent Effects

  • Methyl vs. In contrast, the hydroxyphenyl substituent in the analog () enables π-π stacking and hydrogen bonding, critical for biological activity .
  • Ester vs. Carboxylic Acid : The ethyl ester in the target compound likely improves membrane permeability compared to the ionized carboxylic acid in the analog, which may favor aqueous solubility .

Crystallinity and Hydrogen-Bonding Patterns

highlights crystallinity testing for the analog, a property linked to stability and purity. The target compound’s oxa-aza system may form distinct hydrogen-bonding networks compared to sulfur-containing analogs. Graph set analysis () could reveal differences in dimerization or packing efficiency, affecting crystallization behavior .

Data Table: Structural and Functional Comparison

Property Ethyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate (2S,5R,6R)-6-...-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Bicyclo System 3.2.1 3.2.0
Heteroatoms 2-oxa, 4-aza 4-thia, 1-aza
Key Functional Groups Ethyl ester Carboxylic acid, hydroxyphenyl
Hydrogen-Bonding Capacity Moderate (ester carbonyl, N–H) High (carboxylic acid, hydroxyl, amide)
Predicted Solubility Lipophilic Hydrophilic
Crystallinity Likely high (rigid bicyclic core) Confirmed (meets pharmacopeial standards)

Research Findings and Implications

  • Synthesis and Characterization : The use of crystallographic software (e.g., SHELXL, ORTEP-3) is critical for resolving the stereochemistry of such complex bicyclic systems .
  • Biological Relevance : The 3.2.1 framework’s rigidity may favor target engagement in enzyme inhibition, while the 3.2.0 analog’s sulfur atom could confer resistance to oxidative degradation .
  • Lumping Strategies : Compounds with similar bicyclic cores (e.g., 3.2.1 vs. 3.2.0) may be grouped in computational models to predict reactivity or environmental behavior, though heteroatom differences necessitate caution .

Biological Activity

Ethyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate (CAS: 2940934-73-4) is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C10H15NO4 and a molecular weight of 213.24 g/mol. Its structure is characterized by a bicyclic framework, which is significant for its biological activity.

PropertyValue
IUPAC NameThis compound
CAS Number2940934-73-4
Molecular FormulaC10H15NO4
Molecular Weight213.24 g/mol
Purity95%

Research indicates that compounds with similar structural motifs often interact with various biological targets, including receptors and enzymes involved in critical physiological processes. The bicyclic structure may facilitate interactions with neurotransmitter receptors, particularly in the context of central nervous system (CNS) activity.

Pharmacological Studies

  • Kappa Opioid Receptor Antagonism : A related compound, 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide, has shown potent kappa opioid receptor antagonism with an IC50 value of 20 nM, suggesting that ethyl 4-methyl-3-oxo could exhibit similar activity due to structural similarities .
  • Antibacterial Activity : Recent studies have highlighted the importance of bicyclic compounds in overcoming antibiotic resistance. Compounds structurally related to ethyl 4-methyl-3-oxo have demonstrated efficacy against various Gram-negative bacteria by inhibiting penicillin-binding proteins (PBPs) .
  • Neuropharmacological Effects : The potential for CNS penetration and activity has been suggested in studies focusing on drug design for treating neurological disorders . The compound's ability to cross the blood-brain barrier could be pivotal for its therapeutic applications.

Study on Kappa Opioid Receptor Antagonists

A study published in Journal of Medicinal Chemistry examined a series of kappa opioid receptor antagonists derived from bicyclic structures similar to ethyl 4-methyl-3-oxo. The findings revealed that modifications to the bicyclic core significantly influenced receptor selectivity and potency, indicating a promising avenue for developing new analgesics .

Antibacterial Efficacy Against Resistant Strains

Research conducted on derivatives of azabicyclo compounds demonstrated their effectiveness against resistant strains of Pseudomonas aeruginosa and Klebsiella pneumoniae. These studies utilized various assays to determine the minimum inhibitory concentrations (MICs), showcasing the potential for ethyl 4-methyl-3-oxo as part of a new class of antibiotics .

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